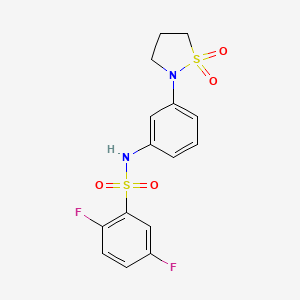

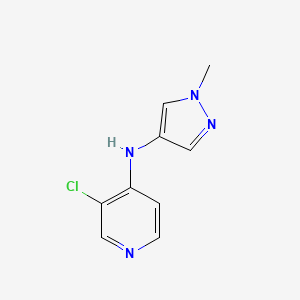

![molecular formula C7H6ClN3 B2824041 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1557300-23-8](/img/structure/B2824041.png)

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine . Imidazopyridines are an important class of heterocycles known for their broad spectrum of bioactivities . They have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia, as well as a potent angiotensin II type I receptor blocker with partial peroxisome proliferator-activated receptor-γ agonism .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines usually involves two stages starting from the commercially available 2-chloro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . A highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented .Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Physical And Chemical Properties Analysis

Imidazopyridine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

GABA A Receptor Modulators

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions. Their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are used to reduce the production of stomach acid, were also found in this chemical group .

Aromatase Inhibitors

Aromatase inhibitors, which are medications that lower the levels of estrogen in the body, are another class of drugs found in this group .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-c]pyridine derivatives have been developed as NSAIDs . These drugs are used to reduce inflammation and pain in the body .

Antidepressants

Some imidazo[4,5-c]pyridine derivatives exhibit antidepressant activity , providing potential for the development of new treatments for depression .

Anticancer Agents

Imidazo[4,5-c]pyridine derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .

Antiviral Agents

A number of imidazo[4,5-c]pyridines possess antiviral activity , offering potential for the development of new antiviral drugs .

Antimicrobial Agents

Imidazo[4,5-c]pyridines also exhibit antimicrobial activity , suggesting potential use in the treatment of various bacterial infections .

作用機序

Target of Action

They have been found to act as GABA A receptor positive allosteric modulators . They also influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

Imidazopyridines, in general, are known to modulate the gaba a receptor, enhancing the effect of the neurotransmitter gaba This results in an increase in inhibitory effects on the nervous system

Biochemical Pathways

Imidazopyridines have been found to influence many cellular pathways. For instance, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the regulation of genes controlling immune response, cellular proliferation, and apoptosis.

Result of Action

Given the known actions of imidazopyridines, it can be inferred that this compound may have effects on the nervous system, immune response, and cellular proliferation .

将来の方向性

Imidazo[4,5-b]pyridines have gained much attention in recent years owing to the broad spectrum of their bioactivities . They have the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics . Therefore, the future directions in the study of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine and similar compounds could involve further exploration of their medicinal significance and potential applications in various fields .

特性

IUPAC Name |

2-chloro-3-methylimidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVXDSXESEUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

CAS RN |

1557300-23-8 |

Source

|

| Record name | 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

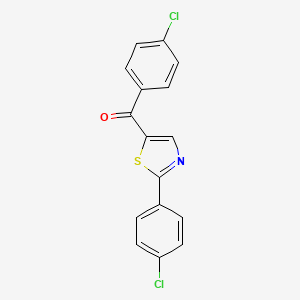

![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide](/img/structure/B2823961.png)

![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)

![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)

![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)

![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)